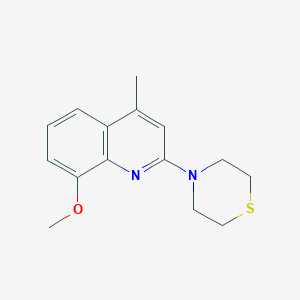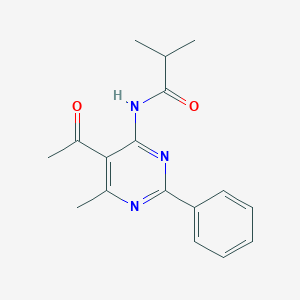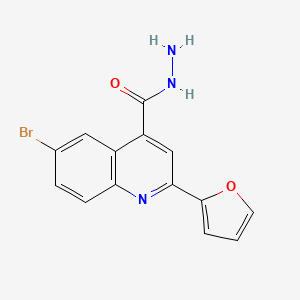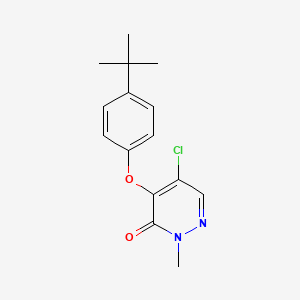
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline, also known as 4-Methyl-N-(4-morpholinyl)-8-methoxyquinoline-2-carbothioamide (MMQ), is a quinoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of MMQ is not fully understood, but studies have suggested that it may act through multiple pathways. MMQ has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. MMQ has also been shown to inhibit the production of reactive oxygen species and increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, MMQ has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
MMQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection against oxidative stress and glutamate-induced toxicity, and inhibition of bacterial growth. MMQ has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
実験室実験の利点と制限
MMQ has several advantages for lab experiments, including its high yield and purity after synthesis, as well as its potent anticancer, neuroprotective, and antimicrobial activity. However, MMQ also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
将来の方向性
There are several future directions for MMQ research, including investigating its potential in combination therapy with other anticancer drugs, exploring its mechanism of action in more detail, and evaluating its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MMQ and to evaluate its safety profile in vivo.
Conclusion
In conclusion, MMQ is a quinoline derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. MMQ has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of MMQ and its applications in various fields.
合成法
MMQ has been synthesized using various methods, including the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and ammonium thiocyanate in the presence of acetic acid and ethanol. Both methods have resulted in the synthesis of MMQ with high yields and purity.
科学的研究の応用
MMQ has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that MMQ has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MMQ has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced toxicity in neuronal cells. Furthermore, MMQ has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-10-14(17-6-8-19-9-7-17)16-15-12(11)4-3-5-13(15)18-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSDHISMCBMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)

![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
